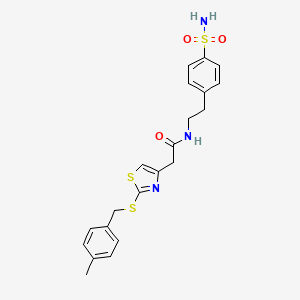
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S3 and its molecular weight is 461.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies.
- Molecular Formula : C21H22N2O2S2
- Molecular Weight : 398.54 g/mol
- IUPAC Name : N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfamoyl phenethyl acetamide. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related class of thiazole compounds was synthesized and evaluated for their anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that these compounds could induce apoptosis in cancer cells, primarily through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 15.3 | Caspase activation |
| 6g | C6 | 12.8 | DNA synthesis inhibition |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 6f | E. coli | 18 |
| 6g | S. aureus | 20 |
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis : It interferes with the DNA synthesis process in rapidly dividing cells, which is crucial for cancer proliferation.
- Antibacterial Effects : The thiazole moiety contributes to the disruption of bacterial cell wall synthesis.
Case Studies
- Anticancer Study : A study published in PubMed evaluated a series of thiazole derivatives, including the target compound, demonstrating significant cytotoxicity against A549 cells with an IC50 value lower than many existing chemotherapeutics .
- Antimicrobial Evaluation : Another research highlighted the effectiveness of thiazole derivatives against various pathogens, showcasing their potential as new antimicrobial agents .
属性
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-15-2-4-17(5-3-15)13-28-21-24-18(14-29-21)12-20(25)23-11-10-16-6-8-19(9-7-16)30(22,26)27/h2-9,14H,10-13H2,1H3,(H,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXTMZRKFDHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













